2-Formyl-1-trityl-aziridine

Vue d'ensemble

Description

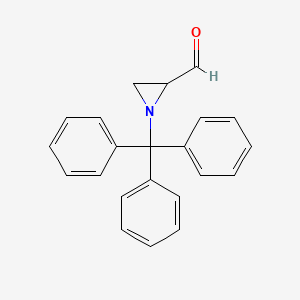

2-Formyl-1-trityl-aziridine is an organic compound with the molecular formula C22H19NO It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a formyl group (–CHO) and a trityl group (triphenylmethyl) attached to the aziridine ring

Applications De Recherche Scientifique

2-Formyl-1-trityl-aziridine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of nitrogen-containing heterocycles.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antibacterial and antifungal properties.

Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals, where its unique structure can impart specific properties to the final products.

Mécanisme D'action

Target of Action

Aziridines, which are three-membered nitrogen-containing rings, are known to be highly reactive due to ring strain . They can react with a variety of nucleophiles, leading to ring-opening reactions . The trityl group in 2-Formyl-1-trityl-aziridine could potentially serve as a protecting group in organic synthesis .

Mode of Action

The aziridine ring in this compound can be opened by nucleophiles, leading to the formation of a variety of more stable ring-opened or ring-expanded chiral amines. The trityl group can be removed under certain conditions, such as reductive cleavage with lithium/naphthalene in tetrahydrofuran .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to say which biochemical pathways might be affected. Products of aziridine ring-opening reactions have been used to synthesize a variety of biologically and pharmaceutically important compounds .

Result of Action

The products of its reactions could potentially be used in the synthesis of a variety of compounds with biological activity .

Action Environment

The reactivity of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, its storage temperature is recommended to be at refrigerator levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Formyl-1-trityl-aziridine can be synthesized through a multistep process starting from L-serine. The synthesis involves the formation of the N-tritylmethyl ester of L-serine, followed by cyclization to form the aziridine ring and subsequent formylation to introduce the formyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including protection and deprotection steps, cyclization, and functional group transformations. The process typically requires careful control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Formyl-1-trityl-aziridine undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with or without a catalyst.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

Nucleophilic Ring Opening: Functionalized amines, alcohols, and thiols.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Comparaison Avec Des Composés Similaires

Aziridine: The parent compound, which lacks the formyl and trityl groups.

N-Tritylaziridine: Similar to 2-Formyl-1-trityl-aziridine but without the formyl group.

2-Formylaziridine: Lacks the trityl group but contains the formyl group.

Uniqueness: this compound is unique due to the presence of both the formyl and trityl groups, which impart distinct chemical properties and reactivity. The trityl group provides steric protection and stability, while the formyl group offers a site for further chemical modifications .

Activité Biologique

2-Formyl-1-trityl-aziridine is an organic compound characterized by its aziridine structure, which is a three-membered nitrogen-containing ring. This compound features a formyl group (-CHO) and a trityl group (triphenylmethyl) attached to the aziridine ring, leading to unique chemical properties and potential biological activities. The biological activity of aziridines, including derivatives like this compound, has garnered interest due to their applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula for this compound is C22H19NO. Its structure allows for various chemical reactions, particularly nucleophilic ring-opening, which can lead to the formation of more stable chiral amines. The presence of the trityl group provides steric protection and stability, while the formyl group serves as a site for further chemical modifications.

The reactivity of this compound is influenced by its structural components:

- Nucleophilic Ring Opening : The aziridine ring can be opened by nucleophiles such as amines and alcohols, leading to functionalized products.

- Oxidation and Reduction : The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol depending on the reaction conditions.

Antimicrobial Properties

Research indicates that aziridine derivatives exhibit significant antimicrobial activity. In studies involving related aziridine compounds, several derivatives demonstrated promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds derived from aziridines exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- In vitro tests showed that certain aziridine-thiourea derivatives were more effective than traditional antibiotics like ampicillin and streptomycin against resistant bacterial strains .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Aziridine-thiourea 3a | 16–32 | Staphylococcus aureus (MRSA) |

| Aziridine-thiourea 3f | 8–16 | Clinical isolates of S. aureus |

| Control (Ampicillin) | Variable | Standard reference for comparison |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various aziridine derivatives using cell lines such as L929 murine fibroblasts and HeLa human tumor cells. These studies aim to identify compounds with low toxicity profiles suitable for further development:

- The least toxic compounds from the tested series showed cytotoxic effects comparable to established chemotherapeutics, indicating potential for anticancer applications .

Case Studies

In a study focusing on the synthesis and evaluation of aziridine derivatives, researchers synthesized several compounds and assessed their biological activities. Key findings include:

- Compound 3f demonstrated superior antibacterial activity against MRSA strains compared to conventional antibiotics, with MIC values significantly lower than those seen with controls .

- The cytotoxicity analysis revealed that selected aziridines had minimal effects on normal cells while effectively targeting cancerous cells.

Propriétés

IUPAC Name |

1-tritylaziridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUUDUJOWNVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725582 | |

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173277-15-1 | |

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.